[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Overview
Description
NVX-207 is a synthetic derivative of betulinic acid, a naturally occurring pentacyclic triterpene. Betulinic acid is known for its anticancer properties, and NVX-207 has been developed to enhance these effects. NVX-207 has shown promising results in preclinical studies, particularly in the treatment of various cancers, including equine skin cancer and glioblastoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
NVX-207 is synthesized from betulinic acid through a series of chemical reactions. . The synthetic route typically includes acetylation, amination, and hydroxylation steps under controlled conditions.
Industrial Production Methods
While specific industrial production methods for NVX-207 are not widely documented, the synthesis likely involves standard organic synthesis techniques, including the use of high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
NVX-207 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of NVX-207 include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of NVX-207, which are tested for their biological activity and efficacy .
Scientific Research Applications
NVX-207 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of triterpenoids.
Biology: Studied for its effects on cell proliferation, apoptosis, and metabolism.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of equine skin cancer and glioblastoma
Industry: Potential applications in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
NVX-207 exerts its effects primarily through the induction of apoptosis in cancer cells. The compound activates the intrinsic apoptotic pathway, leading to the cleavage of caspases -9, -3, -7, and poly (ADP-ribose) polymerase (PARP). This results in the externalization of phosphatidylserines on the cell membrane and DNA fragmentation . The molecular targets of NVX-207 include various proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Betulinic acid: The parent compound of NVX-207, known for its anticancer properties.
Betulinyl-bis-sulfamate: Another derivative of betulinic acid with anticancer effects.
B10: A betulinic acid derivative studied for its effects on glioblastoma.
Uniqueness of NVX-207
NVX-207 is unique due to its enhanced biological efficacy compared to its parent compound, betulinic acid, and other derivatives. The introduction of a primary amine group significantly improves its anticancer properties, making it a promising candidate for further research and development .
Properties
IUPAC Name |
[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59NO6/c1-22(2)24-11-16-36(30(41)42-21-35(37,19-38)20-39)18-17-33(7)25(29(24)36)9-10-27-32(6)14-13-28(43-23(3)40)31(4,5)26(32)12-15-34(27,33)8/h24-29,38-39H,1,9-21,37H2,2-8H3/t24-,25+,26-,27+,28-,29+,32-,33+,34+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZVSTAVTJCKDG-DRSBITMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OCC(CO)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OCC(CO)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745020-66-0 | |
Record name | NVX-207 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745020660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NVX-207 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2RA5BK4A7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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